5-Chloro-1-pentanol
CAS No.: 5259-98-3
Cat. No.: VC21212216
Molecular Formula: C5H11ClO
Molecular Weight: 122.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5259-98-3 |
---|---|
Molecular Formula | C5H11ClO |
Molecular Weight | 122.59 g/mol |
IUPAC Name | 5-chloropentan-1-ol |
Standard InChI | InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2 |
Standard InChI Key | DCBJCKDOZLTTDW-UHFFFAOYSA-N |
SMILES | C(CCO)CCCl |
Canonical SMILES | C(CCO)CCCl |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-1-pentanol, also known as 5-chloropentanol, is an organic compound characterized by a five-carbon chain with a terminal hydroxyl group and a chlorine atom at the opposite end. This dual functionality gives the compound its unique chemical properties and reactivity profile.
Basic Identification Data
The compound is registered with CAS number 5259-98-3 and has the molecular formula C5H11ClO with a molecular weight of 122.595 g/mol . It has been assigned various identification numbers in chemical databases, including the European Community (EC) Number 226-067-8, NSC Number 1107, and UNII 55VP4W35EG . The DSSTox Substance ID is recorded as DTXSID9063744, and it has been assigned the Nikkaji Number J149.468F .
Structural Details
The structural formula of 5-Chloro-1-pentanol shows a linear carbon chain with the hydroxyl group (-OH) at carbon position 1 and the chlorine atom at carbon position 5. This arrangement creates a molecule with both nucleophilic (hydroxyl group) and electrophilic (carbon-chlorine bond) sites, contributing to its versatility in chemical reactions.
Physical and Chemical Properties
5-Chloro-1-pentanol exhibits specific physical and chemical properties that make it suitable for various applications in chemical synthesis and research.
Physical Properties
The compound appears as a colorless clear liquid at standard conditions . It has a boiling point of 182.8°C at 760 mmHg and exhibits a vapor pressure of 0.23 mmHg at 25°C . The refractive index of 5-Chloro-1-pentanol is recorded as 1.454 .
Table 2.1: Physical Properties of 5-Chloro-1-pentanol
Property | Value | Reference |
---|---|---|
Physical Appearance | Colorless clear liquid | |
Boiling Point | 182.8°C at 760 mmHg | |
Vapor Pressure | 0.23 mmHg at 25°C | |
Refractive Index | 1.454 |
Chemical Properties
5-Chloro-1-pentanol demonstrates dual functionality due to the presence of both hydroxyl and chloro groups. The hydroxyl group confers alcohol-like properties, including hydrogen bonding capabilities, while the chlorine atom provides sites for nucleophilic substitution reactions. These characteristics contribute to its solubility in both water and organic solvents.
Synthesis Methods and Preparation
Understanding the synthesis routes for 5-Chloro-1-pentanol is essential for its application in research and chemical processes.
Laboratory Synthesis Methods
The primary method for synthesizing 5-Chloro-1-pentanol involves the selective chlorination of 1-pentanol. This process typically requires chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions must be carefully controlled to ensure that chlorination occurs at the terminal carbon rather than substituting the hydroxyl group.
Industrial Production Considerations
Industrial production of 5-Chloro-1-pentanol would likely involve similar chemical principles but with scaled-up processes and potentially continuous flow systems rather than batch processes. The optimization of reaction conditions, including temperature, concentration, and catalysts, would be critical factors in achieving high yields and purity.
Research Applications and Significance
5-Chloro-1-pentanol has demonstrated utility in various research applications, particularly in organic synthesis and potential biological applications.
Role in Organic Synthesis
As a bifunctional molecule, 5-Chloro-1-pentanol serves as an important building block in organic synthesis. Its structural features allow for selective modifications at either the hydroxyl or chloro terminus, enabling the construction of more complex molecules.
Glycosylation Reactions
Research has indicated that 5-Chloro-1-pentanol can function effectively as an acceptor in glycosylation reactions. Studies have demonstrated its capacity to react with various glycosyl donors under acidic conditions, yielding β-glycosides with high selectivity.
Antimicrobial Studies
Investigations into the biological activity of 5-Chloro-1-pentanol have suggested potential antimicrobial properties. The compound has been studied for its effects against both gram-positive and gram-negative bacteria, indicating possible applications in the development of new antimicrobial agents.
Cancer Research Investigations
Studies exploring the cytotoxic effects of 5-Chloro-1-pentanol on cancer cell lines have reported interesting findings. Research has examined its impact on human breast cancer (MCF-7) and prostate cancer (PC-3) cells, with observations suggesting potential cytotoxicity through mechanisms involving cellular apoptosis.
Electrochemical Behavior and Surface Interactions
An interesting aspect of 5-Chloro-1-pentanol research involves its interactions with electrode surfaces, providing insights into its adsorption behavior and potential applications in electrochemistry.
Adsorption on Mercury Electrodes
Studies have indicated that 5-Chloro-1-pentanol adsorbs onto the surface of mercury electrodes. This adsorption process can be described using the Frumkin isotherm, suggesting complex interactions between the molecule and the electrode surface.
Significance in Electrochemical Research
The study of 5-Chloro-1-pentanol's adsorption behavior on electrodes offers valuable information about molecular interactions at interfaces. Such research contributes to our understanding of electrode processes and may have implications for the development of electrochemical sensors or other applications.
Comparative Analysis with Related Compounds
Understanding how 5-Chloro-1-pentanol compares with structurally similar compounds provides context for its chemical behavior and applications.
Comparison with Isomeric Chloropentanols
The position of the chlorine atom relative to the hydroxyl group significantly influences the chemical properties of chloropentanols. Compounds such as 4-chloro-1-pentanol or 1-chloro-5-pentanol would exhibit different reactivity patterns and physical properties compared to 5-Chloro-1-pentanol.
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed for the identification and quantification of 5-Chloro-1-pentanol in research and quality control contexts.
Spectroscopic Methods
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) provide valuable tools for characterizing 5-Chloro-1-pentanol. NMR spectroscopy offers insights into the hydrogen and carbon environments, while IR spectroscopy can confirm the presence of hydroxyl and carbon-chlorine bonds. Mass spectrometry provides information about the molecular weight and fragmentation patterns.
Chromatographic Techniques
Chromatographic methods, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for separating and quantifying 5-Chloro-1-pentanol in mixtures. These techniques can be coupled with various detectors to enhance sensitivity and specificity.
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